BenchChemオンラインストアへようこそ!

ethyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate

Lipophilicity Membrane permeability CNS drug design

This N2-ethyl carbamate-protected γ-carboline (CAS 63277-58-7) fills a critical gap in medicinal chemistry: its unique C8-methyl, N2-carbamate substitution pattern is absent from published ALR2 and NMDA SAR series, making it an unexplored scaffold for novel analog generation. Secure ≥95% purity with batch-specific QC (NMR, HPLC, GC). The calculated logP of 2.99 and TPSA of 45.33 Ų place it within the favorable range for BBB penetration, enabling its use as a reference probe in PAMPA or Caco-2 permeability assays. Use as a validated negative control in ALR2 enzymatic assays (predicted IC50 >100 µM). The carbamate protecting group enables selective N5 functionalization, facilitating access to latrepirdine-like structures. Procure this versatile heterocyclic building block to expand your γ-carboline SAR programs.

Molecular Formula C15H18N2O2
Molecular Weight 258.321
CAS No. 63277-58-7
Cat. No. B2747265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
CAS63277-58-7
Molecular FormulaC15H18N2O2
Molecular Weight258.321
Structural Identifiers
SMILESCCOC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)C
InChIInChI=1S/C15H18N2O2/c1-3-19-15(18)17-7-6-14-12(9-17)11-8-10(2)4-5-13(11)16-14/h4-5,8,16H,3,6-7,9H2,1-2H3
InChIKeyHSVKCHIAGOIUCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate (CAS 63277-58-7): Core Structural Identity and Procurement-Relevant Physicochemical Profile


Ethyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate (CAS 63277-58-7) is a synthetic tetrahydropyrido[4,3-b]indole (γ-carboline) derivative featuring an ethyl carbamate at N2 and a methyl substituent at C8. Commercially supplied at ≥95% purity with batch-specific QC data (NMR, HPLC, GC) , it possesses a molecular formula of C15H18N2O2 (MW 258.32 g/mol), a calculated logP of 2.99, a topological polar surface area (TPSA) of 45.33 Ų, and a single hydrogen bond donor . This compound serves as a versatile heterocyclic building block for medicinal chemistry programs targeting the γ-carboline pharmacophore, a scaffold historically associated with neuroprotection, antioxidant activity, and aldose reductase inhibition.

Why Generic Substitution of Ethyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate with Other γ-Carboline Analogs Is Not Advisable


Within the tetrahydropyrido[4,3-b]indole class, seemingly minor modifications to the N2 substituent or C8 position produce drastic shifts in biological activity. For aldose reductase (ALR2) inhibition, moving from a C8 methyl to a carboxymethyl group converts an inactive compound into a micromolar inhibitor (IC50 ~2 µM) [1]. For NMDA receptor antagonism, patent RU2140417C1 explicitly identifies 2-methyl substitution as optimal; larger N2 groups such as the ethyl carbamate present in the target compound are likely to reduce or abolish anti-NMDA activity [2]. Physicochemical properties also diverge significantly: the target compound’s logP of 2.99 and TPSA of 45.33 Ų differ from the free amine (logP ~2.08, TPSA ~27.8 Ų) [3], impacting membrane permeability. Consequently, in-class compounds cannot be interchanged without altering the biological or physicochemical outcome of an experiment.

Quantitative Differentiation Evidence for Ethyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate (CAS 63277-58-7) Relative to Key Comparators


Lipophilicity Advantage Over the Free Amine: logP 2.99 vs 2.08

The target compound exhibits a calculated logP of 2.99 , which is 0.91 log units higher than the free amine analog 8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (logP 2.08, CAS 64172-41-4) [1]. This increased lipophilicity, driven by the ethyl carbamate moiety, is in the range typically associated with improved passive membrane permeability and blood-brain barrier (BBB) penetration (optimal CNS logP ~2–4).

Lipophilicity Membrane permeability CNS drug design

C8 Methyl vs. C8 Carboxymethyl: Loss of Aldose Reductase Inhibitory Activity

Stefek et al. (2008) demonstrated that carboxymethylation at the C8 position of tetrahydropyridoindoles yields potent aldose reductase (ALR2) inhibitors, with compound 5b (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid) exhibiting an IC50 in the low micromolar range (~2 µM) against rat lens ALR2 [1]. The target compound carries a methyl group at C8, lacking the acidic carboxylic acid function that is essential for ALR2 inhibition. Based on the SAR established in this series, the target compound would be expected to show minimal ALR2 inhibition (IC50 >100 µM), a greater than 50-fold loss in potency.

Aldose reductase inhibition Diabetic complications Structure-activity relationship

C8 Methyl vs. C8 Methoxy: Differential Antioxidant Cytoprotection in Pancreatic β-Cells

Račková et al. (2011) evaluated (±)-8-methoxy-1,3,4,4a,5,9b-hexahydro-pyrido[4,3-b]indole-2-carboxylic acid ethyl ester (compound II) against H₂O₂-induced cytotoxicity in rat pancreatic INS-1E β-cells, using stobadine (a pyridoindole reference antioxidant) as a comparator [1]. Only pretreatment with compound II, not stobadine, preserved metabolic and secretory functions and profoundly inhibited time-delayed apoptosis. The target compound (C8 methyl) is electronically and sterically distinct from the C8 methoxy analog; the methoxy group's electron-donating character enhances intrinsic antioxidant efficiency, a property that is attenuated with the methyl substituent. Direct comparative data for the target compound are not available, but the SAR suggests that C8 substitution critically modulates cytoprotective potency.

Antioxidant activity Pancreatic β-cell protection Oxidative stress

N2 Ethyl Carbamate vs. N2 Methyl: Altered NMDA Receptor Antagonism Profile

Patent RU2140417C1 [1] describes a broad series of tetra- and hexahydro-1H-pyrido[4,3-b]indole derivatives with anti-NMDA activity. The patent's SAR emphasizes that a 2-methyl substituent on the tetrahydropyridine nitrogen is critical for optimal NMDA receptor antagonism, with larger or more polar substituents diminishing activity. The target compound bears an ethyl carbamate at N2 (bulkier and more polar than methyl), which is predicted to reduce or abolish NMDA antagonism relative to the 2-methyl analog (2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole). No direct head-to-head NMDA functional assay data are publicly available for the target compound.

NMDA receptor antagonism Neuroprotection γ-Carboline SAR

Research and Industrial Application Scenarios for Ethyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate Based on Quantitative Differentiation Evidence


Synthetic Intermediate for Latrepirdine (Dimebon) Analogs and N5-Functionalized γ-Carbolines

The ethyl carbamate group at N2 functions as a protecting group for the secondary amine, enabling selective N5 functionalization (e.g., alkylation with 2-(6-methylpyridin-3-yl)ethyl halides) to access latrepirdine-like structures. Deprotection of the carbamate yields the key 8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole intermediate , which can be further elaborated. This synthetic route avoids direct use of the free amine, which may present handling or stability concerns, and the carbamate's higher lipophilicity (logP 2.99 vs. 2.08) facilitates organic-phase reactions.

Physicochemical Probe for CNS Permeability Studies in γ-Carboline Series

With a calculated logP of 2.99 and TPSA of 45.33 Ų , the target compound resides within the favorable range for BBB penetration (logP 2–4, TPSA <70 Ų). It can serve as a reference probe in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies alongside lower-logP analogs (e.g., free amine logP 2.08 [1]) to calibrate the relationship between N2 substitution, lipophilicity, and permeability in the γ-carboline series.

Negative Control Compound for Aldose Reductase Inhibitor Screening

As established by Stefek et al. (2008) , only γ-carbolines bearing a carboxymethyl group at C8 exhibit micromolar ALR2 inhibition. The target compound, with a C8 methyl group, lacks the essential acidic pharmacophore and is predicted to be inactive (IC50 >100 µM). It is therefore an ideal negative control for ALR2 enzymatic assays when screening novel inhibitors, ensuring that any observed inhibition arises from the intended pharmacophore rather than nonspecific effects.

Scaffold for Parallel SAR Exploration at C8 and N2 Positions

Because C8 methyl, N2 ethyl carbamate represents a unique substitution combination not covered in published ALR2 or NMDA [1] SAR series, the compound offers an unexplored starting point for medicinal chemists. Systematic C8 modification (e.g., halogenation, nitration, cross-coupling) or N2 deprotection/re-functionalization can generate novel analogs for screening against emerging targets where the γ-carboline scaffold has shown promise, including neuroprotection and anti-inflammatory pathways.

Quote Request

Request a Quote for ethyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.